molecular formula C8H18BNO4 B8147927 (3-((tert-Butoxycarbonyl)amino)propyl)boronic acid

(3-((tert-Butoxycarbonyl)amino)propyl)boronic acid

Cat. No.: B8147927
M. Wt: 203.05 g/mol
InChI Key: TYUCJSZBEHWOJA-UHFFFAOYSA-N
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Description

(3-((tert-Butoxycarbonyl)amino)propyl)boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl-protected amino group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, making this compound useful in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((tert-Butoxycarbonyl)amino)propyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. This could include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-((tert-Butoxycarbonyl)amino)propyl)boronic acid can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action for (3-((tert-Butoxycarbonyl)amino)propyl)boronic acid in reactions such as the Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-((tert-Butoxycarbonyl)amino)propyl)boronic acid is unique due to its specific chain length and the presence of both a boronic acid and a protected amino group. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible with other compounds .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]propylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BNO4/c1-8(2,3)14-7(11)10-6-4-5-9(12)13/h12-13H,4-6H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUCJSZBEHWOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCNC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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